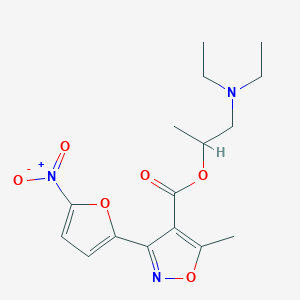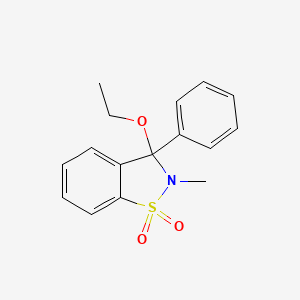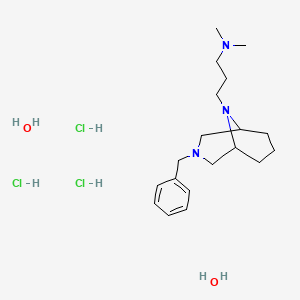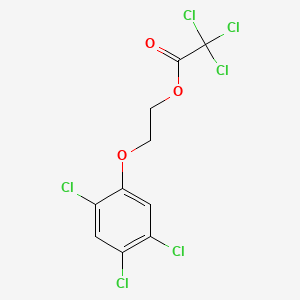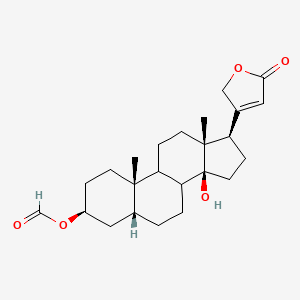![molecular formula C19H22Cl2N2O B13746166 2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide CAS No. 13196-59-3](/img/structure/B13746166.png)
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide is a compound known for its significant applications in medicinal chemistry, particularly as a histone deacetylase (HDAC) inhibitor. This compound has shown potential in the treatment of various cancers due to its ability to inhibit HDAC enzymes, which play a crucial role in the regulation of gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide typically involves the reaction of bis(2-chloroethyl)amine with appropriate aromatic compounds under controlled conditions. One common method includes the reaction of bis(2-chloroethyl)amine hydrochloride with 3-methyl-4-nitrobenzoyl chloride, followed by reduction and acylation steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as thiols, amines, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its HDAC inhibitory activity.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of HDAC enzymes. By inhibiting these enzymes, it prevents the deacetylation of histones, leading to an open chromatin structure and increased gene expression. This mechanism is particularly effective in inducing apoptosis and cell cycle arrest in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: Another nitrogen mustard compound used in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
Uniqueness
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide is unique due to its dual functionality as both an alkylating agent and an HDAC inhibitor. This dual action enhances its therapeutic potential, making it a promising candidate for cancer treatment .
Propiedades
Número CAS |
13196-59-3 |
|---|---|
Fórmula molecular |
C19H22Cl2N2O |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
2-[4-[bis(2-chloroethyl)amino]-3-methylphenyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H22Cl2N2O/c1-14-13-16(7-8-17(14)23(11-9-20)12-10-21)18(19(22)24)15-5-3-2-4-6-15/h2-8,13,18H,9-12H2,1H3,(H2,22,24) |
Clave InChI |
NBZLSXHOKTZTCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2)C(=O)N)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)
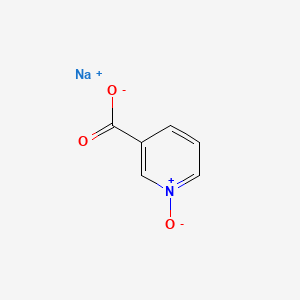

![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)


![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
